Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate
Description
Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a sulfur atom (thia) in its bicyclic structure. The molecule comprises a 5-membered ring containing nitrogen (aza) and a 3-membered ring with sulfur, fused via a spiro junction at the shared carbon atom. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl 1-thia-7-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-5-11(7-12)8-15-11/h4-8H2,1-3H3 |
InChI Key |
DJSIZXAXXNJJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under basic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic ring .
Scientific Research Applications
Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
- Structure : Replaces sulfur (thia) with oxygen (oxa) and reduces the spiro ring system to a 2.4-heptane framework.
- Properties: Molecular Formula: C₁₀H₁₇NO₃ . Molecular Weight: 199.25 g/mol . Applications: Widely used as a building block in medicinal chemistry due to its compact spiro architecture .
Tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
- Structure : Shares the 2.5-octane spiro system but substitutes sulfur with oxygen.
- Properties: Molecular Formula: C₁₂H₂₁NO₃ (inferred from analogs) . Price: Listed at ¥986.00/5g (97% purity) .
- Key Difference : The larger 2.5-octane ring system may enhance conformational flexibility, impacting binding affinity in target proteins .
Substituent Variations
Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
- Structure : Contains an oxo group at the 8-position.
- Properties: Molecular Formula: C₁₂H₁₉NO₃ . Molecular Weight: 225.28 g/mol . Storage: Requires sealing at 2–8°C to prevent degradation .
- Key Difference : The ketone group introduces a reactive site for further derivatization, such as hydrazone formation or reduction .
Functionalized Derivatives
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate HCl
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
- Structure : Includes a hydroxymethyl group on the azaspiro ring.
- Properties: Molecular Formula: C₁₃H₂₃NO₃ . Molecular Weight: 241.33 g/mol .
- Applications : The hydroxyl group facilitates glycosylation or esterification reactions, relevant in polymer chemistry .
Comparative Analysis Table
Biological Activity
Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its spiro junction. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C_{13}H_{19}N_{1}O_{2}S_{1}
- Molecular Weight : Approximately 258.37 g/mol
- Structural Features : The compound features a tert-butyl ester group, contributing to its distinctive chemical properties and potential biological activities.
Biological Activity
The biological activity of tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate is an area of ongoing research. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes and Receptors : The unique structural arrangement allows for binding to specific sites on proteins, influencing their functions.
- Redox Modulation : The compound can undergo oxidation and reduction reactions, modulating redox-sensitive cellular processes, which may play a role in its biological effects.
Case Studies
-
Enzyme Inhibition Studies :
- Initial findings indicate that tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Cellular Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate | Contains an amino group instead of a thia atom | Potential CNS activity |
| Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | Contains an oxo group | Different reactivity profile |
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Contains an oxa atom | Distinct chemical properties due to oxygen atom |
The presence of the thia atom in tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate distinguishes it from these similar compounds, potentially imparting unique biological activities and reactivity patterns that warrant further investigation.
Applications in Scientific Research
Tert-butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate has several applications:
Chemistry : It serves as a building block in organic synthesis, providing a scaffold for developing new molecules with potential biological activity.
Biology : Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets and effects on cellular processes.
Medicine : The compound is studied for its potential therapeutic applications, including its use as a precursor for synthesizing pharmaceutical agents.
Industry : It is utilized in developing new materials and as a catalyst in various industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
